molecular formula C9H10BrFO B13333490 1-Bromo-2-(2-fluorophenyl)propan-2-ol

1-Bromo-2-(2-fluorophenyl)propan-2-ol

Cat. No.: B13333490
M. Wt: 233.08 g/mol
InChI Key: PSWLPZKZNGOWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO It is a brominated alcohol with a fluorophenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(2-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the bromination of 2-(2-fluorophenyl)propan-2-ol using a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically occurs under controlled conditions to ensure the selective bromination of the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(2-fluorophenyl)propan-2-ol derivatives.

    Oxidation: Formation of 2-(2-fluorophenyl)propan-2-one or 2-(2-fluorophenyl)propanal.

    Reduction: Formation of 2-(2-fluorophenyl)propan-2-ol.

Scientific Research Applications

1-Bromo-2-(2-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and fluorophenyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(2-fluorophenyl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-bromo-2-(2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrFO/c1-9(12,6-10)7-4-2-3-5-8(7)11/h2-5,12H,6H2,1H3

InChI Key

PSWLPZKZNGOWAZ-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C1=CC=CC=C1F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.